Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate
Overview
Description
Synthesis Analysis
The synthesis of Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate involves efficient methods that yield the compound with high purity. Notably, the synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, its hydrobromide salt, and subsequent conversion to the free base has been characterized spectroscopically and by X-ray crystallographic analysis, revealing insights into its structure and reactivity (Jagadish et al., 2011).
Molecular Structure Analysis
The molecular structure of Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate has been elucidated through various spectroscopic methods and X-ray crystallography. These analyses provide detailed information on the spatial arrangement of atoms, the macrocyclic framework, and the substituent's position, which are crucial for its chelating properties and reactivity.
Chemical Reactions and Properties
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate exhibits interesting chemical reactivity due to its macrocyclic structure and functional groups. It serves as a reactive precursor for the synthesis of chelating agents for lanthanide ions, which are essential for developing contrast media in molecular imaging. Its chemical reactivity has been exploited for labeling with various functional moieties to enhance targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics (Li et al., 2009).
Scientific Research Applications
Intermediate for DO3A and DOTA Metal Chelators : It's widely used as an intermediate in preparing DO3A and DOTA metal chelators, crucial for medical applications (Jagadish et al., 2011).
Precursor Chelating Agent for Lanthanide Ions : It acts as a precursor chelating agent for lanthanide ions. This is important for labeling various functional moieties or macromolecules to improve targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging (Cong Li, Winnard, & Bhujwalla, 2009).
Synthesis of Bifunctional Monophosphinate DOTA Derivative : It has been used in the synthesis of new bifunctional cyclen-based ligands, which are important for developing advanced contrast agents and other medical applications (Řezanka, Kubíček, Hermann, & Lukeš, 2008).
Synthesis of Novel Chelators for Radioimmunotherapy : It is used in synthesizing novel chelators like DEPA for potential use in cancer therapy, specifically in radioimmunotherapy. This research is significant for the development of targeted cancer treatments (Chong et al., 2008).
Development of Metal Ion-Complexing Gels : Its derivatives are used in creating polymeric hydrogels that bind divalent metal ions with high capacity and binding constants, which is important for applications in materials science and biochemistry (Dolan et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASHTYJQJMCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447053 | |
Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
CAS RN |
175854-39-4 | |
Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N, N', N''-Tri-Boc-cyclen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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